[(4-Cyanophenyl)ethynyl](hydroxy)boranyl
Description
(4-Cyanophenyl)ethynylboranyl is a boronic acid derivative featuring a 4-cyanophenyl-ethynyl substituent. Its structure combines a boron atom bonded to a hydroxyl group and an ethynyl-linked cyanophenyl moiety, making it a cross-conjugated organoboron compound. Key properties include:
- Synthesis: Synthesized via Sonogashira coupling or analogous cross-coupling reactions, achieving yields up to 76% under optimized conditions .
- Stability: Decomposes above 227°C, indicating moderate thermal stability .
- Spectroscopy: UV/Vis absorption maxima at 312 nm (log ε = 4.80) and 371 nm (log ε = 4.38) in acetonitrile, attributed to π→π* transitions in the cross-conjugated system .
- Applications: Used in switchable materials and organic electronics due to its tunable electronic properties .
Properties
CAS No. |
718642-02-5 |
|---|---|
Molecular Formula |
C9H5BNO |
Molecular Weight |
153.96 g/mol |
InChI |
InChI=1S/C9H5BNO/c11-7-9-3-1-8(2-4-9)5-6-10-12/h1-4,12H |
InChI Key |
XHMYOYQVQQOZOX-UHFFFAOYSA-N |
Canonical SMILES |
[B](C#CC1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)ethynylboranyl typically involves the use of boronic acids or boronate esters as starting materials. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 4-cyanophenylboronic acid with an ethynyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (4-Cyanophenyl)ethynylboranyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)ethynylboranyl can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of amine-substituted derivatives.
Substitution: Formation of various substituted ethynyl derivatives.
Scientific Research Applications
(4-Cyanophenyl)ethynylboranyl has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)ethynylboranyl involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom can form stable complexes with other molecules, while the ethynyl and cyanophenyl groups can undergo further chemical transformations. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness arises from its cyanophenyl-ethynyl-boranyl architecture. Below is a comparative analysis with three structurally related compounds:
| Property | (4-Cyanophenyl)ethynylboranyl | 4-Ethynylphenylboronic Acid | Propargyl Alcohol (2-Propyn-1-ol) | Ethynyl Steroids (e.g., ethynyl estradiol) |
|---|---|---|---|---|
| Molecular Formula | C₉H₆BNO₂ (hypothetical)* | C₈H₇BO₂ | C₃H₄O | C₂₀H₂₄O₂ (varies) |
| Molecular Weight (g/mol) | ~175 (estimated) | 145.95 | 56.06 | ~296–312 |
| Key Functional Groups | Boronic acid, ethynyl, cyanophenyl | Boronic acid, ethynyl | Ethynyl, hydroxyl | Ethynyl, hydroxyl/ketone/phenolic |
| Solubility | Likely polar aprotic solvents | Soluble in THF, DMF | Water-soluble | Lipophilic (organic solvents) |
| Vapor Pressure | Low (solid at RT) | N/A | 11.6 mmHg at 20°C | Negligible |
| Thermal Stability | Decomposes >227°C | Requires 2–8°C storage | Stable at RT | Stable up to 200–250°C |
| Applications | Electronic materials, cross-conjugation | Suzuki-Miyaura coupling | Industrial solvents, intermediates | Pharmaceuticals (hormonal therapies) |
Key Research Findings
Electronic Properties
- The cyanophenyl group in (4-Cyanophenyl)ethynylboranyl enhances electron-withdrawing effects compared to 4-ethynylphenylboronic acid, shifting UV/Vis absorption to longer wavelengths (312 nm vs. ~280 nm for simpler boronic acids) . This property is critical for optoelectronic applications.
Reactivity in Coupling Reactions
- Unlike 4-ethynylphenylboronic acid, which participates in Suzuki-Miyaura reactions , the cyanophenyl-ethynyl substituent in the target compound may sterically hinder cross-coupling, redirecting reactivity toward cross-conjugated systems .
Stability and Handling
- The compound’s decomposition temperature (>227°C) surpasses 4-ethynylphenylboronic acid’s stability (requires refrigeration) , likely due to the rigid cyanophenyl backbone. However, it is less volatile than propargyl alcohol, which has a vapor pressure of 11.6 mmHg .
Chromatographic Behavior
- Similar to ethynyl steroids, functional group positioning (e.g., hydroxyl vs. cyanophenyl) governs chromatographic retention. Steric hindrance from the cyanophenyl group may reduce retention compared to phenolic ethynyl steroids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
